molecular formula C3H6N2O B3054971 3-Aminoazetidin-2-one CAS No. 62634-84-8

3-Aminoazetidin-2-one

Cat. No.: B3054971
CAS No.: 62634-84-8
M. Wt: 86.09 g/mol
InChI Key: GCBWDZYSLVSRRI-UHFFFAOYSA-N
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Description

3-Aminoazetidin-2-one: is a monocyclic β-lactam compound characterized by a four-membered ring structure containing an amino group at the third position and a carbonyl group at the second position. This compound is of significant interest in medicinal chemistry due to its structural similarity to β-lactam antibiotics, which are widely used to treat bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoazetidin-2-one can be achieved through various methods. One common approach involves the cyclization of β-amino acids or their derivatives. For instance, the reaction of β-amino acid esters with phosgene or its derivatives can yield this compound . Another method involves the use of the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition reaction between an imine and an alkene component .

Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the aforementioned synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and green chemistry principles is often employed to enhance the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Aminoazetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted azetidinones, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 3-aminoazetidin-2-one derivatives as NAAA inhibitors involves the inhibition of the enzyme’s catalytic activity. NAAA is a cysteine hydrolase that catalyzes the hydrolysis of endogenous lipid mediators such as palmitoylethanolamide (PEA). By inhibiting NAAA, this compound derivatives prevent the degradation of PEA, thereby enhancing its anti-inflammatory and antinociceptive effects . The molecular targets and pathways involved include the engagement of peroxisome proliferator-activated receptor α (PPAR-α), which mediates the biological effects of PEA .

Properties

IUPAC Name

3-aminoazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O/c4-2-1-5-3(2)6/h2H,1,4H2,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBWDZYSLVSRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10515337
Record name 3-Aminoazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62634-84-8
Record name 3-Aminoazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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